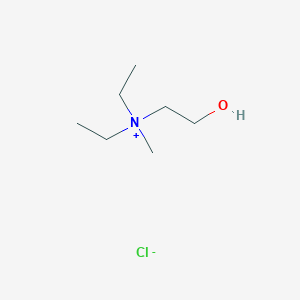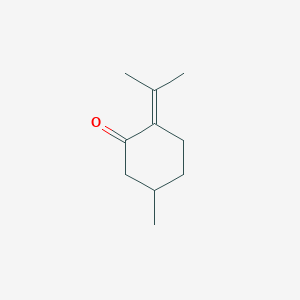![molecular formula C15H24 B102483 (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane CAS No. 18755-93-6](/img/structure/B102483.png)
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane is a sesquiterpenoid compound with the chemical formula C15H24. It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane typically involves the use of caryophyllene as a starting material. One common method involves the oxidation of caryophyllene using reagents such as m-chloroperbenzoic acid (m-CPBA) to form caryophyllene oxide. This intermediate can then undergo further chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane undergoes various chemical reactions, including:
Oxidation: Conversion to caryophyllene oxide using oxidizing agents like m-CPBA.
Reduction: Reduction of caryophyllene oxide to form different derivatives.
Substitution: Introduction of functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions include caryophyllene oxide, various hydroxylated derivatives, and other functionalized sesquiterpenoids .
Scientific Research Applications
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane involves its interaction with specific molecular targets and pathways. It is known to act as an agonist for cannabinoid receptor 2 (CB2), which is involved in modulating immune responses and inflammation. The binding of this compound to CB2 receptors can lead to the activation of downstream signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Caryophyllene: The parent compound of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane, known for its presence in essential oils.
Caryophyllene Oxide: An oxidized derivative of caryophyllene with similar chemical properties.
Humulene: Another sesquiterpene with a similar structure and biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and its ability to interact with cannabinoid receptors, which distinguishes it from other sesquiterpenoids.
Properties
CAS No. |
18755-93-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
InChI Key |
AGHOGWGDKOQAOS-KYEXWDHISA-N |
SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2 |
Canonical SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)




